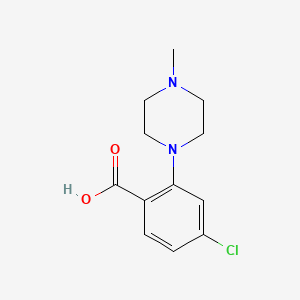

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFHWOTPWWXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244412 | |

| Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-44-4 | |

| Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid

This document provides a detailed theoretical framework for the spectroscopic characterization of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in pharmaceutical synthesis. While comprehensive experimental data for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis serves as an essential tool for researchers in verifying the synthesis and purity of this compound.

Molecular Structure and Predicted Spectroscopic Overview

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a polysubstituted aromatic compound with the molecular formula C₁₂H₁₅ClN₂O₂ and a predicted molecular weight of 270.71 g/mol . Its structure comprises a 1,2,4-trisubstituted benzene ring, a carboxylic acid, a tertiary amine within a piperazine ring, and a chloro substituent. Each of these functional groups will give rise to characteristic signals in their respective spectra, allowing for a comprehensive structural elucidation.

To facilitate discussion, the atoms in the molecule are numbered as shown in the diagram below. This numbering is for illustrative purposes within this guide and may not conform to IUPAC nomenclature rules.

Caption: Numbering scheme for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a solvent like DMSO-d₆ is recommended to ensure the solubility and observation of the acidic proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, and methyl protons. The acidic proton of the carboxylic acid will likely appear as a very broad singlet at a high chemical shift.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~12.0 - 13.0 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and will be a broad singlet due to hydrogen bonding and exchange. Its exact position is sensitive to concentration and residual water. |

| ~7.75 | d, J ≈ 8.5 Hz | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, placing it furthest downfield among the aromatic protons. It will be a doublet due to coupling with H-5. |

| ~7.30 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| ~7.15 | d, J ≈ 2.0 Hz | 1H | H-3 | This proton shows only a small meta-coupling to H-5, appearing as a narrow doublet. |

| ~3.10 | t, J ≈ 5.0 Hz | 4H | H-8, H-11 | These protons are on the carbons adjacent to the nitrogen connected to the aromatic ring. They are expected to be equivalent and appear as a triplet. |

| ~2.55 | t, J ≈ 5.0 Hz | 4H | H-9, H-10 | These protons are adjacent to the N-methyl nitrogen. They appear as a triplet coupled to their neighbors. This signal may be partially obscured by the DMSO solvent peak. |

| ~2.25 | s | 3H | H-12 (N-CH₃) | The methyl group protons are a singlet as they have no adjacent protons to couple with. This is a highly characteristic signal for the N-methylpiperazine moiety. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically distinct.

| Predicted δ (ppm) | Assignment | Rationale and Field Insights |

| ~168.0 | C-7 (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155.0 | C-2 | This aromatic carbon is bonded to nitrogen, causing a significant downfield shift. |

| ~135.0 | C-4 | The carbon atom bearing the chlorine atom (ipso-carbon) is deshielded. |

| ~131.0 | C-6 | Aromatic CH carbon ortho to the carboxylic acid group. |

| ~128.0 | C-1 | Quaternary aromatic carbon. |

| ~124.0 | C-5 | Aromatic CH carbon. |

| ~121.0 | C-3 | Aromatic CH carbon. |

| ~54.0 | C-9, C-10 | Carbons of the piperazine ring adjacent to the N-methyl group. |

| ~48.0 | C-8, C-11 | Carbons of the piperazine ring adjacent to the nitrogen attached to the aromatic ring. |

| ~45.0 | C-12 (N-CH₃) | The N-methyl carbon signal is characteristic and typically appears in this region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹H NMR spectrum followed by a ¹³C NMR spectrum. For enhanced ¹³C sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signal (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This is the most characteristic feature of a carboxylic acid, appearing as a very broad band due to strong intermolecular hydrogen bonding.[1] |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption corresponding to the carbonyl group. Its position indicates conjugation with the aromatic ring.[1] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring vibrations. |

| ~1250 | C-N stretch | Aryl-Amine | Stretching vibration of the bond between the aromatic ring and the piperazine nitrogen. |

| ~1100 | C-O stretch | Carboxylic Acid | The carbon-oxygen single bond stretch of the acid group. |

| ~830 | C-H bend (out-of-plane) | Aromatic Ring | This bending vibration can be indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |

| ~750 | C-Cl stretch | Aryl-Chloride | The carbon-chlorine stretch typically appears in the fingerprint region. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the dry powder directly onto the ATR crystal.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample.

-

Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Molecular Ion: For the molecular formula C₁₂H₁₅ClN₂O₂, the monoisotopic mass is calculated to be 270.0822 Da. In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 271.0897. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl) would be observed, with a peak at [M+2] that is approximately one-third the intensity of the main molecular ion peak.

Predicted Fragmentation Pathway: The molecule is expected to fragment via characteristic pathways under electron ionization (EI) or electrospray ionization (ESI). A primary fragmentation would be the loss of the carboxylic acid group or cleavage within the piperazine ring.

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: For ESI-MS, dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and its characteristic chlorine isotope pattern. Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The predicted data presents a cohesive picture:

-

MS would confirm the molecular weight (270.71 g/mol ) and the presence of a chlorine atom.

-

IR would confirm the presence of the carboxylic acid (broad O-H, sharp C=O), aromatic ring, and C-Cl bond.

-

NMR would elucidate the precise connectivity of the atoms. ¹H NMR would show the substitution pattern on the aromatic ring and confirm the N-methylpiperazine moiety, while ¹³C NMR would account for all 12 unique carbon environments.

Together, these techniques provide a self-validating system for the unambiguous identification and purity assessment of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, which is crucial for its application in research and drug development.

References

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Infrared Spectrum of Benzoic Acid. [Link]

Sources

Methodological & Application

Advanced Purification Strategies for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid: A Guide to Achieving High Purity

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a substituted aromatic carboxylic acid with structural motifs common in pharmaceutical intermediates. Its amphoteric nature, possessing both a basic piperazine moiety and an acidic carboxylic acid group, presents unique challenges and opportunities for purification. This application note provides a comprehensive guide to effective purification techniques, focusing on the underlying chemical principles to empower researchers to adapt and optimize these methods for achieving high-purity material suitable for downstream applications in drug development and discovery.

Introduction and Physicochemical Profile

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting the safety, efficacy, and reproducibility of the final drug product. The subject of this guide, 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, is a molecule that requires a nuanced purification strategy due to its zwitterionic potential. The presence of a tertiary amine (the N-methylpiperazine group) and a carboxylic acid on the same scaffold means that the molecule's charge and solubility are highly dependent on pH.

Understanding its physicochemical properties is the cornerstone of developing a rational purification protocol. While experimental data for this specific molecule is not widely published, we can infer a reliable profile based on its structural components and data from close analogs like 4-chlorobenzoic acid and N-methylpiperazine.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value / Characteristic | Rationale and Impact on Purification |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | Used for calculating molar quantities and confirming mass spectrometry data. |

| Molecular Weight | ~254.71 g/mol | Essential for all quantitative work. |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Similar to 4-chlorobenzoic acid (pKa ~3.98)[1]. The carboxyl group will be deprotonated (anionic) above this pH. |

| pKa (Piperazine Amine) | ~8.5 - 9.5 | The tertiary amine of the N-methylpiperazine group will be protonated (cationic) below this pH. |

| Isoelectric Point (pI) | ~6.0 - 7.0 | The pH at which the molecule is predominantly a neutral zwitterion. Solubility in aqueous media is often lowest at the pI. |

| Solubility | Aqueous: Soluble at low pH (<2) and high pH (>11). Lower solubility in the mid-pH range. Organic: Soluble in polar protic solvents (e.g., methanol, ethanol) and some polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents (e.g., hexanes, diethyl ether). | This pH-dependent solubility is the key to purification by acid-base extraction and pH-controlled crystallization. |

Potential Impurity Profile

Effective purification is impossible without anticipating the likely impurities. Based on a probable synthetic route—Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichlorobenzoic acid with 1-methylpiperazine—the following impurities are common:

-

Unreacted Starting Materials: 2,4-dichlorobenzoic acid and 1-methylpiperazine.

-

Regioisomers: 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, formed if the piperazine attacks the other chlorine-bearing carbon.

-

Over-alkylation Products: Formation of a quaternary ammonium salt, where a second molecule of the benzoic acid starting material alkylates the N-methylpiperazine nitrogen. This is a known and challenging impurity in similar syntheses.[2]

-

Solvent and Reagent Residues: Residual solvents and inorganic salts from the reaction and workup.

Purification Workflow Overview

The overall strategy is to first perform a bulk purification to remove major impurities and then conduct a final polishing step to achieve high purity. The choice of methods will depend on the scale of the purification and the nature of the major impurities present.

Caption: Overall purification workflow for the target compound.

Detailed Protocols

Protocol 1: Purification via Acid-Base Extraction and Recrystallization

This robust method leverages the amphoteric nature of the target compound to remove both acidic and basic impurities. It is highly scalable and effective for removing the majority of common contaminants.

Principle of Separation: The core of this technique is manipulating the pH to selectively partition the target compound and impurities between an aqueous and an organic phase.

Caption: Logical flow of the acid-base extraction protocol.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude material in a suitable organic solvent. Ethyl acetate or dichloromethane are good starting points. Use approximately 10-20 mL of solvent per gram of crude material.

-

Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. This step removes acidic impurities like unreacted 2,4-dichlorobenzoic acid.

-

Acidic Extraction: To the remaining organic layer, add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously. The target compound and other basic impurities (like 1-methylpiperazine) will be protonated and move into the aqueous layer.

-

Separation: Allow the layers to separate. The top organic layer, containing neutral impurities, can be discarded. Collect the bottom aqueous layer, which now contains the protonated product.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring, monitoring the pH. The product will begin to precipitate as it approaches its isoelectric point (~pH 6-7).

-

Isolation: Continue adding NaOH until precipitation is complete. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.

-

Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight.

Protocol 2: High-Purity Polishing by Flash Column Chromatography

For instances where very high purity (>99.5%) is required, or to separate stubborn regioisomers, flash column chromatography on silica gel is the method of choice.

Causality Behind Experimental Choices:

-

Stationary Phase: Standard silica gel is acidic and can cause peak tailing with basic compounds. To mitigate this, the mobile phase is modified with a small amount of a basic additive.

-

Mobile Phase: A gradient elution is typically most effective. A less polar solvent system (e.g., dichloromethane/methanol) is used to load the column and elute non-polar impurities, then the polarity is gradually increased to elute the polar product. Adding a small amount (~0.5-1%) of triethylamine (TEA) or ammonium hydroxide to the mobile phase is crucial to prevent peak tailing by saturating the acidic sites on the silica.

Step-by-Step Methodology:

-

Slurry Preparation: Pre-adsorb the semi-purified material onto a small amount of silica gel. Dissolve the compound in a minimal amount of methanol, add silica gel (2-3 times the weight of the compound), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

-

Column Packing: Wet-pack a suitably sized silica gel column with the starting mobile phase (e.g., 98:2 dichloromethane:methanol + 0.5% TEA).

-

Loading: Carefully add the prepared slurry to the top of the packed column.

-

Elution: Begin elution with the starting mobile phase. Monitor the column effluent by TLC.

-

Gradient: Gradually increase the percentage of methanol in the mobile phase (e.g., from 2% to 10%) to elute the target compound.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Purity Assessment and Characterization

No purification is complete without rigorous analytical verification.

Table 2: Analytical Methods for Purity Verification

| Method | Purpose | Typical Conditions | Expected Result |

| TLC | In-process monitoring of reactions and column fractions. | Plate: Silica gel 60 F₂₅₄Mobile Phase: 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide | A single, well-defined spot under UV light (254 nm). |

| HPLC | Quantitative purity assessment. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Detection: UV at 254 nm | A single major peak with purity >99% by area normalization. |

| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Solvent: DMSO-d₆ or D₂O with DCl | Correct chemical shifts, integrations, and coupling constants corresponding to the molecular structure. Absence of impurity signals. |

| LC-MS | Confirmation of molecular weight. | ESI+ mode | A major peak corresponding to the [M+H]⁺ ion at m/z ~255.7. |

Conclusion

The purification of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is readily achievable through a logical, multi-step process that leverages its fundamental physicochemical properties. A primary purification using acid-base extraction effectively removes the bulk of ionic impurities, yielding material of good quality. For applications demanding the highest levels of purity, subsequent polishing by modified reverse-phase or normal-phase chromatography provides a robust method to remove trace contaminants and isomers. As with any purification protocol, in-process monitoring and final analytical characterization are paramount to ensuring the final material meets the stringent quality requirements for research and drug development.

References

-

PubChem. 4-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Chlorobenzoic acid. [Link]

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

PubChem. 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

Sources

Application Note: In Vitro Assay Development for Piperazinyl-Benzoic Acid Scaffolds

This Application Note is designed for drug discovery scientists and assay developers. It focuses on the physicochemical and pharmacological profiling of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CMPB), a versatile scaffold sharing structural features with CNS-active agents (e.g., atypical antipsychotics) and antimicrobial benzoates.

Compound Focus: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CMPB) Application: Early-Stage ADMET Profiling & Target Engagement Screening Version: 2.0 (Scientific Reference)

Introduction & Compound Rationale

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CMPB) represents a critical "privileged structure" in medicinal chemistry. It combines a lipophilic, electron-deficient benzoic acid core with a hydrophilic, ionizable N-methylpiperazine tail. This amphiphilic nature mimics the pharmacophores of several CNS drugs (e.g., Olanzapine, Clozapine side chains) and gyrase inhibitors, making it a high-priority candidate for Library Screening and Fragment-Based Drug Design (FBDD) .

However, its zwitterionic character (Acidic -COOH, Basic Piperazine -NH) presents unique challenges in assay reproducibility. This guide outlines a robust assay cascade to validate its solubility, safety, and permeability before high-cost efficacy trials.

Key Chemical Properties (For Assay Buffer Design)

| Property | Value (Predicted) | Assay Implication |

| Molecular Weight | ~254.71 g/mol | Suitable for standard filtration plates. |

| pKa (Acid) | ~3.5 (Benzoic acid) | Ionized (COO-) at physiological pH (7.4). |

| pKa (Base) | ~8.5 (Piperazine) | Ionized (NH+) at physiological pH (7.4). |

| LogP | ~1.8 - 2.2 | Moderate lipophilicity; DMSO soluble. |

| Solubility | pH-dependent | Risk: Precipitation in acidic assay buffers. |

Strategic Assay Cascade

To prevent false negatives/positives, we employ a "Gatekeeper" strategy. CMPB must pass solubility and permeability filters before entering biological activity screens.

Figure 1: The "Gatekeeper" Assay Cascade. Skipping physicochemical profiling (Step 1) is the leading cause of assay artifacts in zwitterionic compounds.

Protocol 1: pH-Dependent Solubility Profiling

Objective: Determine the "Safe Assay Window" to prevent compound precipitation during serial dilutions. Rationale: CMPB is a zwitterion. It is least soluble at its isoelectric point (pI). Assays run near the pI will fail.

Materials

-

Buffer A: 0.1M Phosphate Buffer (pH 7.4)

-

Buffer B: 0.1M Acetate Buffer (pH 4.0)

-

Detection: UV-Vis Microplate Reader (254 nm and 280 nm)

-

Plate: 96-well UV-transparent plate (Greiner or Corning)

Step-by-Step Methodology

-

Stock Preparation: Dissolve CMPB in 100% DMSO to create a 10 mM master stock. Sonicate for 5 minutes to ensure complete dissolution.

-

Spiking: Add 5 µL of Master Stock to 195 µL of Buffer A and Buffer B in separate wells (Final Conc: 250 µM, 2.5% DMSO).

-

Equilibration: Seal plate and shake at 300 rpm for 4 hours at 25°C. Note: 4 hours is sufficient for kinetic solubility; thermodynamic requires 24h.

-

Filtration: Transfer samples to a 0.45 µm filter plate and centrifuge (1500 x g, 5 min) to remove precipitate.

-

Quantification: Transfer 150 µL filtrate to the UV-transparent plate. Read Absorbance (A280).

-

Calculation:

Success Criteria:

-

pH 7.4 Solubility: > 50 µM (Required for cell-based assays).

-

pH 4.0 Solubility: Likely lower; avoid acidic buffers in downstream HTS.

Protocol 2: PAMPA-BBB (Blood-Brain Barrier) Permeability

Objective: Assess if CMPB can cross the BBB, a critical requirement for CNS-targeted drugs. Mechanism: Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-impregnated filter to mimic the endothelial cell membrane.

Materials

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).

-

Acceptor Plate: 96-well PTFE plate.

-

Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.

-

Buffer: PBS (pH 7.4).

Workflow Logic

Figure 2: PAMPA-BBB Workflow. The "Sandwich" method allows passive diffusion from Donor to Acceptor compartments.

Data Interpretation

Calculate the Effective Permeability (

- cm/s: High BBB Permeability (CNS Positive).

- cm/s: Low Permeability (CNS Negative).

Protocol 3: Cytotoxicity Screening (HepG2 MTT Assay)

Objective: Rule out non-specific toxicity. Piperazine derivatives can induce phospholipidosis or mitochondrial stress. Cell Line: HepG2 (Human Liver Carcinoma) - Metabolic competent.

Procedure

-

Seeding: Plate HepG2 cells at 10,000 cells/well in DMEM + 10% FBS. Incubate 24h.

-

Treatment: Remove media. Add CMPB in serial dilutions (0.1 µM to 100 µM).

-

Vehicle Control: 0.5% DMSO.

-

Positive Control: Doxorubicin (10 µM).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 3h.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure OD at 570 nm.

Validation Check:

If

Protocol 4: Target Engagement (Dopamine D2 Receptor Binding)

Context: Given the structural similarity to the "tail" of antipsychotics, CMPB should be screened for off-target binding to Dopamine D2 receptors.

Assay Principle: Radioligand Competition Binding

-

Receptor: Human recombinant D2 receptor (membrane prep).

-

Radioligand: [3H]-Methylspiperone (0.5 nM).

-

Non-specific Binder: Haloperidol (10 µM).

Workflow

-

Mix: 50 µL Membrane Prep + 50 µL [3H]-Ligand + 50 µL CMPB (Various concentrations).

-

Incubate: 60 min at 25°C (Equilibrium binding).

-

Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

-

Wash: 3x with ice-cold Tris-HCl buffer.

-

Count: Liquid Scintillation Counting (LSC).

Result Analysis: Plot % Inhibition vs. Log[CMPB].

-

Ki Calculation:

-

Note: If CMPB shows

, it has significant CNS activity potential.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay | pH near pI (~5-6) | Ensure buffer pH is strictly 7.4. Add 0.01% Tween-20. |

| High Background (PAMPA) | Membrane drying | Ensure humidity chamber is used during 18h incubation. |

| Variable MTT Data | Pipetting error / Evaporation | Use multi-channel pipettes; fill edge wells with PBS. |

References

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4769782, 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.

Use of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid as a research chemical

This Application Note is structured to serve as a definitive technical guide for the utilization of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CAS: 1197193-44-4). This compound is a critical pharmacophore building block, distinct from the widely known Imatinib intermediate (which contains a methylene linker). Its rigid N-aryl connectivity makes it invaluable for designing conformationally restricted kinase inhibitors and tricyclic antipsychotic analogues.

Executive Summary & Chemical Context

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a bifunctional building block combining a reactive carboxylic acid tail with a solubilizing N-methylpiperazine head, directly linked to a chlorobenzene core.

Unlike the Imatinib intermediate (4-[(4-methyl-1-piperazinyl)methyl]benzoic acid), which possesses a flexible methylene bridge, this molecule features a direct N-aryl bond . This structural rigidity is crucial for:

-

Bioavailability: Enhancing solubility via the basic piperazine moiety while maintaining a compact lipophilic profile.

-

Target Specificity: Locking the pharmacophore into a specific conformation, essential for ATP-binding pockets in kinases or GPCR orthosteric sites.

-

Synthetic Utility: Serving as a precursor for quinazolinones , benzodiazepines , and benzothiazoles via cyclocondensation reactions.

Key Chemical Properties

| Property | Specification |

| CAS Number | 1197193-44-4 |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| pKa (Calculated) | Acidic: ~3.8 (COOH) | Basic: ~8.2 (Piperazine N4) |

| Solubility | Soluble in DMSO, DMF, MeOH (with acid/base); Poor in water (Zwitterionic at neutral pH). |

| Appearance | Off-white to pale yellow crystalline powder. |

Critical Handling & Storage Protocols

Safety Warning: This compound is an irritant. The piperazine moiety can act as a sensitizer.[1] All operations must be conducted in a fume hood.

Storage & Stability

-

Hygroscopicity: Moderately hygroscopic due to the tertiary amine. Store in a desiccator.

-

Temperature: Stable at 2-8°C. Long-term storage at -20°C recommended to prevent oxidative N-demethylation or N-oxide formation.

-

Reconstitution: For biological assays, prepare stock solutions in anhydrous DMSO (up to 50 mM). Avoid freeze-thaw cycles; aliquot immediately.

Protocol A: Synthetic Utility – Amide Coupling

This protocol describes the activation of the carboxylic acid for coupling with primary amines (e.g., anilines or aliphatic amines) to generate library candidates.

Rationale: The steric bulk of the ortho-piperazinyl group can hinder standard coupling. We utilize HATU for its superior reactivity with sterically encumbered acids, preventing racemization (if chiral amines are used) and ensuring high yields.

Materials

-

Substrate: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (1.0 eq)

-

Amine Partner: R-NH₂ (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

-

Activation:

-

Dissolve the benzoic acid derivative (1.0 mmol) in DMF (5 mL) under N₂ atmosphere.

-

Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

-

Critical Step: Stir at Room Temperature (RT) for 15 minutes . The solution should turn slightly yellow, indicating active ester formation.

-

-

Coupling:

-

Add the amine partner (1.1 mmol) in one portion.

-

Stir the reaction at RT for 4–16 hours. Monitor by LC-MS (Target Mass = MW + Amine - 18).

-

-

Work-up (Zwitterion Management):

-

Note: The product contains a basic piperazine. Acidic workup may extract the product into the aqueous phase.

-

Dilute reaction with EtOAc (20 mL).

-

Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

-

Wash with Brine (1 x 10 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash Chromatography: Use a gradient of DCM:MeOH:NH₄OH (90:10:1) to elute the basic product.

-

Protocol B: Cyclization to Quinazolinone Cores

This scaffold is ideal for synthesizing 4(3H)-quinazolinones, a privileged structure in medicinal chemistry (e.g., anticancer, anti-inflammatory agents).

Mechanism: Condensation of the carboxylic acid with an anthranilamide or urea derivative, followed by dehydration.

Workflow Diagram

The following diagram illustrates the logical flow from the raw material to two distinct scaffold types.

Caption: Divergent synthetic pathways utilizing the benzoic acid core for amide generation or heterocyclic cyclization.

Protocol C: Analytical Quality Control (HPLC)

Due to the zwitterionic nature and the UV-active chlorobenzene chromophore, a buffered Reverse Phase method is required.

Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 9 for basic stability) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Chlorobenzene) and 220 nm (Amide/Acid) |

| Temperature | 30°C |

Gradient Table

| Time (min) | % Phase B | Event |

| 0.0 | 5 | Equilibration |

| 10.0 | 95 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

| 15.0 | 5 | End |

Impurity Profiling

When analyzing this compound, watch for these common impurities:

-

Des-methyl Analog: Loss of the methyl group on the piperazine (M-14).

-

N-Oxide: Oxidation of the tertiary piperazine nitrogen (M+16).

-

Decarboxylated Product: 1-(3-chlorophenyl)-4-methylpiperazine (loss of COOH, rare but possible under high thermal stress).

References

-

Chemical Identity & Properties: PubChem.[2] Compound Summary for CID 59364969 (Related Structure). National Library of Medicine. [Link]

-

Synthetic Methodology (Amide Coupling): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Quinazolinone Scaffolds: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [Link]

-

HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]

Sources

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid in targeted drug delivery systems

Application Note & Protocol

Leveraging 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid in a Hypothetical Targeted Drug Delivery System for Oncological Applications

Abstract & Introduction

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a synthetic organic compound featuring a carboxylic acid group and a piperazine moiety. While not currently established as a therapeutic agent, its chemical architecture presents a compelling scaffold for development within targeted drug delivery systems (TDDS). The carboxylic acid provides a versatile handle for covalent conjugation to targeting ligands, while the substituted piperazine ring may influence solubility, cell permeability, and pharmacokinetic properties.

This document outlines a hypothetical, yet scientifically grounded, framework for the application of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid as a payload molecule. We propose its conjugation to a cancer-targeting peptide, RGD (Arginylglycylaspartic acid), which is known to bind to αvβ3 integrins overexpressed on the surface of various tumor cells and angiogenic endothelial cells. This application note provides detailed protocols for the synthesis, purification, and characterization of the resulting peptide-drug conjugate (PDC), as well as a workflow for its preliminary in vitro evaluation.

Rationale and Proposed Mechanism of Action

The central hypothesis is that by covalently linking 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid to the RGD peptide, we can create a conjugate that selectively accumulates at the tumor site. This targeted delivery aims to increase the therapeutic index of the payload by maximizing its concentration at the site of action while minimizing systemic exposure and associated off-target toxicities.

The proposed mechanism involves:

-

Systemic Administration & Circulation: The RGD-payload conjugate circulates in the bloodstream.

-

Target Recognition & Binding: The RGD component of the conjugate recognizes and binds to αvβ3 integrins on the tumor cell surface.

-

Internalization: Upon binding, the entire conjugate is internalized by the cell, likely through receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the payload is released from the targeting peptide, where it can then exert its cytotoxic or modulatory effects.

Below is a diagram illustrating the proposed targeted delivery workflow.

Figure 1: Proposed workflow for the RGD-targeted delivery of the payload.

Experimental Protocols

This section details the necessary protocols for synthesizing and evaluating the RGD-payload conjugate. The procedures are based on well-established bioconjugation chemistry.

Materials and Reagents

| Reagent | Supplier | Grade |

| 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | Sigma-Aldrich | ≥98% (HPLC) |

| c(RGDfK) Peptide (amine-functionalized) | Bachem | >95% Purity |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Thermo Fisher | Molecular Biology |

| N-hydroxysuccinimide (NHS) | Thermo Fisher | Molecular Biology |

| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Cell Culture Grade |

| Dialysis Tubing (MWCO 1 kDa) | Spectrum Labs | |

| U87 MG Glioblastoma Cell Line (αvβ3 positive) | ATCC | |

| DMEM with 10% FBS and 1% Pen-Strep | Gibco | |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |

Protocol 1: Activation of Payload Carboxylic Acid

Rationale: The carboxylic acid on the payload molecule must be activated to a more reactive species to efficiently react with the primary amine on the RGD peptide. EDC/NHS chemistry is a widely used, two-step method that forms a semi-stable NHS-ester, which then readily reacts with primary amines to form a stable amide bond.

-

Preparation: Dissolve 10 mg of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid in 1 mL of anhydrous DMF.

-

Activation:

-

Add a 1.5 molar excess of EDC (e.g., ~12 mg).

-

Add a 1.5 molar excess of NHS (e.g., ~7 mg).

-

-

Incubation: Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere to form the NHS-ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 2: Conjugation to RGD Peptide

Rationale: The activated NHS-ester of the payload is now mixed with the c(RGDfK) peptide. The lysine (K) residue in this cyclic peptide provides a primary amine for conjugation. DIPEA is added as a non-nucleophilic base to scavenge the HCl produced and maintain an optimal pH for the reaction.

-

Peptide Preparation: Dissolve 20 mg of c(RGDfK) in a mixture of 1 mL DMF and 0.5 mL of PBS (pH 7.4).

-

Conjugation Reaction:

-

Slowly add the activated payload solution from Protocol 3.2 to the peptide solution.

-

Add 2 molar equivalents of DIPEA to the reaction mixture.

-

-

Incubation: Allow the reaction to proceed overnight at 4°C with gentle stirring.

The overall synthesis and conjugation workflow is depicted below.

Figure 2: Chemical conjugation workflow from payload activation to final conjugate.

Protocol 3: Purification of the Conjugate

Rationale: It is critical to remove unreacted payload, EDC/NHS byproducts, and salts from the final conjugate. Dialysis using a membrane with a molecular weight cut-off (MWCO) significantly lower than the conjugate but higher than the contaminants is an effective method for this separation.

-

Preparation: Pre-soak the 1 kDa MWCO dialysis tubing in deionized water.

-

Loading: Transfer the reaction mixture from Protocol 3.3 into the dialysis bag.

-

Dialysis: Dialyze against 1L of PBS (pH 7.4) at 4°C. Change the dialysis buffer 3-4 times over 48 hours.

-

Recovery: Recover the purified conjugate from the dialysis bag.

-

Lyophilization: Freeze-dry the purified solution to obtain the final conjugate as a powder for storage and characterization.

Characterization of the RGD-Payload Conjugate

UV-Vis Spectroscopy for Drug-to-Peptide Ratio (DPR)

Rationale: The concentration of the peptide and the conjugated payload can be determined using UV-Vis spectroscopy, allowing for the calculation of the average number of payload molecules per peptide. This assumes the payload has a distinct absorbance peak that does not significantly overlap with the peptide's absorbance at 280 nm (if it contains Trp or Tyr) or 220 nm (peptide bonds).

-

Spectra Acquisition:

-

Measure the UV-Vis spectrum of the payload, the unconjugated peptide, and the final conjugate from 200-400 nm. .

-

Identify the wavelength of maximum absorbance for the payload (

) and the peptide (

-

-

Calculations:

-

Calculate the concentration of the conjugate using the Beer-Lambert law (A = εbc) at the peptide's

. -

Correct the absorbance at the payload's

for the contribution from the peptide. -

Calculate the concentration of the payload.

-

DPR = [Payload Concentration] / [Peptide Concentration]

-

Table 1: Hypothetical Characterization Data

| Sample | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Concentration (µM) | DPR | |

| Payload | 310 | 8,500 | - | - |

| c(RGDfK) | 220 | 12,000 | - | - |

| RGD-Payload Conjugate | 220 / 310 | - | 150 (Peptide) | 0.9 |

| 135 (Payload) |

HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final conjugate. Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) is essential to confirm the identity and molecular weight of the conjugate, thereby verifying successful conjugation.

In Vitro Evaluation Protocol

Cell Viability Assay

Rationale: This assay determines the cytotoxicity of the conjugate against a cancer cell line known to overexpress the target receptor (αvβ3 integrin), such as U87 MG glioblastoma cells. A non-targeting cell line should be used as a negative control to demonstrate specificity.

-

Cell Seeding: Seed U87 MG cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment:

-

Prepare serial dilutions of the RGD-payload conjugate, the unconjugated payload, and a control (unconjugated RGD peptide).

-

Replace the cell culture medium with medium containing the different treatments. Include untreated wells as a control.

-

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment:

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the results to the untreated control wells and plot cell viability (%) versus concentration. Calculate the IC50 (half-maximal inhibitory concentration) for each compound. A significantly lower IC50 for the conjugate compared to the free payload in the target cell line would indicate successful targeted delivery and efficacy.

Conclusion and Future Directions

This application note provides a comprehensive, though hypothetical, guide for the utilization of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid as a payload in a targeted drug delivery system. By employing standard EDC/NHS bioconjugation chemistry, it is possible to link this molecule to a targeting peptide like c(RGDfK). The provided protocols for synthesis, purification, characterization, and in vitro evaluation offer a clear roadmap for researchers exploring novel small molecules in the development of next-generation targeted therapeutics.

Future work should focus on optimizing the linker chemistry for controlled payload release within the target cell, conducting competitive binding assays to confirm receptor-mediated uptake, and ultimately, progressing to in vivo animal models to assess efficacy and safety.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Isolation Protocols Molecule ID: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CMPBA)[1]

Executive Summary & Chemical Profile

User Context: You are likely synthesizing this compound via a Nucleophilic Aromatic Substitution (

The Core Challenge: The molecule is amphoteric (zwitterionic). It possesses an acidic carboxyl group and a basic tertiary amine (piperazine).[1] Traditional acid-base extractions often fail because the product follows the "solubility U-curve"—soluble at both low pH (cationic) and high pH (anionic), but insoluble at its isoelectric point (pI).[1]

Purity Targets:

Troubleshooting Guide (Ticket-Based Q&A)

Ticket #101: "My product is oiling out or forming a sticky gum instead of a solid."

Diagnosis: This is a classic "Isoelectric Trapping" issue combined with solvent occlusion.[1] Root Cause: Rapid neutralization reaches the isoelectric point too quickly, trapping impurities and solvent molecules within the crystal lattice, preventing proper crystallization. Solution:

-

Thermal Annealing: Do not filter the gum immediately.[1] Heat the aqueous slurry to 50-60°C. The gum should dissolve or break up.

-

Slow Cooling: Allow the mixture to cool to room temperature very slowly (10°C/hour) with vigorous stirring. This allows the crystal lattice to reject impurities.[1]

-

Seeding: If available, add seed crystals at 40°C.

Ticket #102: "I cannot remove the unreacted starting material (2,4-Dichlorobenzoic acid)."

Diagnosis: Incorrect pH cut-off during workup.[1] Root Cause: Both the product and the starting material (SM) are benzoic acid derivatives.[1] However, the product has a basic amine; the SM does not. The "pH Swing" Fix:

-

Step A: Acidify the reaction mixture to pH 0.5 - 1.0 .

-

Chemistry: At this pH, the piperazine nitrogen on your product is protonated (

), making the product highly water-soluble. The starting material (2,4-DCBA) is fully protonated (

-

-

Step B: Filter the mixture. The solid is the impurity (SM). The filtrate contains your product.

-

Step C: Neutralize the filtrate to pH 5.5 - 6.5 to precipitate the product.[1]

Ticket #103: "High levels of the 'Wrong Isomer' (Regioisomer)."

Diagnosis: Thermodynamic control failure.[1]

Root Cause: In

-

Lower Reaction Temperature: Maintain reaction < 90°C.

-

Switch Solvent: Use a polar aprotic solvent (DMSO or NMP) which enhances the nucleophilicity of piperazine, allowing the reaction to proceed at lower temperatures where the ortho-selectivity is kinetically favored.

-

Purification: The 4-isomer is often less soluble in Ethanol.[1] Recrystallize the crude solid from Ethanol/Water (9:1) .[1]

The "Golden Protocol": Self-Validating Purification System[1]

This protocol relies on the Amphoteric Solubility Differential .[1] It is designed to be self-cleaning: if the pH isn't right, the product won't precipitate, preventing the isolation of impure material.

Phase 1: Reaction & Quench

-

Substrates: 2,4-Dichlorobenzoic acid (1.0 eq), N-Methylpiperazine (3.0 eq).[1]

-

Solvent: Water (neat) or DMSO.[1] Note: Using neat N-methylpiperazine acts as both reagent and solvent, driving the reaction.[1]

-

Condition: Reflux (100°C) for 12-16 hours.

-

Quench: Dilute with water (5 volumes). The solution will be basic (pH > 10) due to excess piperazine.[1]

Phase 2: The "Reverse Acid" Filtration (Critical Step)

-

Goal: Remove Starting Material (SM) and non-basic impurities.[1]

-

Action: Slowly add Conc. HCl to the reaction mixture until pH = 1.0 .

-

Observation: A white/off-white solid precipitates.[1]

-

Validation: Take a sample of the solid.[1] TLC should show it is 2,4-DCBA (SM).[1]

-

Operation: Filter off the solid.[1][3] Keep the Filtrate.

-

Why? Your product is now a hydrochloride salt dissolved in the water.[1]

-

Phase 3: Isoelectric Precipitation

-

Goal: Isolate Product.

-

Action: Slowly add 50% NaOH to the filtrate from Phase 2.

-

Target: Adjust pH to 5.5 – 6.0 (The Isoelectric Point).

-

Observation: The solution will become cloudy and a thick precipitate will form.[1]

-

Operation: Stir for 1 hour at 0-5°C to maximize yield. Filter the solid.[1][3]

-

Wash: Wash with cold water (removes salts) and cold Acetone (removes trace organic impurities and dries the cake).[1]

Phase 4: Data Summary

| Impurity Type | Removal Strategy | Mechanism |

| 2,4-Dichlorobenzoic Acid | Filtration at pH 1.0 | Solubility difference: SM is insoluble acid; Product is soluble salt.[1] |

| N-Methylpiperazine | Filtrate at pH 6.0 | Solubility difference: Reagent remains water-soluble at neutral pH.[1] |

| Regioisomer | Recrystallization (EtOH) | Structural packing difference.[1] |

| Inorganic Salts (NaCl) | Water Wash | High aqueous solubility.[1] |

Visualization: The pH-Swing Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points based on pH solubility.

Figure 1: The "pH Swing" purification logic.[1] Note the separation of starting material at pH 1.0.

References & Authoritative Sources

-

Reaction Mechanism (

):-

Title: Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzoic Acid Derivatives.[1]

-

Context: Explains the ortho-activation effect of the carboxyl group facilitating substitution at the 2-position over the 4-position.[1]

-

Source:Journal of Organic Chemistry, Standard Textbooks on Aromatic Substitution.[1]

-

-

Analogous Synthesis (Olanzapine/Clozapine Intermediates):

-

Purification of Amphoteric Compounds:

-

Chemical Properties:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid and its precursors before handling.[1]

Sources

- 1. Synthesis of olanzapine and intermediates thereof - Patent US-7329747-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 6. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

Technical Support Center: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid

Introduction: This guide serves as a dedicated technical resource for researchers, analytical scientists, and drug development professionals working with 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid. Understanding the degradation profile of this molecule is critical for ensuring the stability, safety, and efficacy of any related drug substance or product. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of its stability analysis.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid and what are its key structural features?

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a chemical intermediate often used in the synthesis of active pharmaceutical ingredients (APIs). Its structure contains several key functional groups that influence its chemical reactivity and degradation profile:

-

Aromatic Ring with Chloro-substituent: The chlorinated benzene ring is generally stable but can be susceptible to nucleophilic substitution under harsh conditions.

-

Carboxylic Acid Group: This acidic group can undergo esterification or decarboxylation. Its ionization state is pH-dependent, which significantly affects the molecule's solubility and chromatographic behavior.

-

Tertiary Amine (N-methylpiperazine): The piperazine ring contains a tertiary amine (the N-methyl group) and a secondary amine-like nitrogen attached to the aromatic ring. The tertiary amine is a primary site for oxidation, potentially forming an N-oxide, which is a common metabolic and degradation pathway for such compounds.

Q2: Why is it critical to perform forced degradation studies on this compound?

Forced degradation (or stress testing) is a fundamental requirement in pharmaceutical development, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2). For this specific molecule, these studies are essential to:

-

Identify Potential Degradants: Stressing the molecule under harsh conditions (acid, base, oxidation, light, heat) helps to generate potential degradation products that could form during manufacturing, storage, or administration.

-

Develop Stability-Indicating Methods: A primary goal is to develop and validate an analytical method (typically HPLC) that can accurately measure the parent compound and separate it from all potential degradants. This ensures that the method is "stability-indicating."

-

Elucidate Degradation Pathways: Understanding how the molecule degrades helps in designing stable formulations, defining appropriate storage conditions, and selecting compatible packaging materials.

-

Ensure Safety: Degradation products can be inactive or, in some cases, toxic. Identifying and controlling them is a critical safety requirement.

Q3: What are the most probable degradation pathways for this molecule?

Based on its functional groups, the most likely degradation pathways are:

-

Oxidation: The tertiary nitrogen on the piperazine ring is highly susceptible to oxidation, leading to the formation of an N-oxide. This is often the most significant degradation pathway under oxidative stress (e.g., using hydrogen peroxide).

-

Hydrolysis: While the chloro-substituent on the aromatic ring is relatively stable, hydrolysis to a hydroxyl group may occur under extreme pH and heat.

-

Photodegradation: Aromatic systems can be sensitive to UV light, potentially leading to complex degradation pathways, including radical-mediated reactions.

Q4: What are the recommended starting conditions for an HPLC stability-indicating method?

A reverse-phase HPLC method with UV detection is the standard approach. Here is a robust starting point:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is generally a good choice.

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH helps to protonate the amine groups, leading to better peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A gradient from low to high organic phase concentration is necessary to elute the parent compound and a range of potential degradants with varying polarities.

-

Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths and can assess peak purity, which is crucial for a stability-indicating method. A primary wavelength of around 254 nm is a reasonable starting point.

-

Column Temperature: 30-40 °C to ensure reproducible chromatography.

Troubleshooting Guide for Experimental Issues

Problem: I am seeing a major new peak in my chromatogram after exposing my sample to hydrogen peroxide. How do I identify it?

Answer: This is a classic sign of oxidative degradation, and the new peak is very likely the N-oxide degradant.

Troubleshooting Workflow:

-

Mass Spectrometry (MS) Analysis: The most definitive way to identify the peak is to use LC-MS. The N-oxide product will have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound (due to the addition of an oxygen atom).

-

Peak Purity Analysis: Use a PDA detector to check the peak purity of the parent compound peak before and after degradation. A decrease in purity in the stressed sample indicates co-elution.

-

Relative Retention Time (RRT): The N-oxide is typically more polar than the parent compound and will therefore have a shorter retention time (an earlier eluting peak) in a reverse-phase HPLC system. Document the RRT for future reference.

Diagram: Workflow for Investigating Unknown Degradation Peaks

Caption: Decision tree for identifying unknown chromatographic peaks.

Problem: My peak for the parent compound is showing significant tailing.

Answer: Peak tailing for a basic compound like this is almost always due to secondary interactions with the silica support of the HPLC column. The basic amine groups can interact with acidic silanol groups on the stationary phase.

Solutions to Improve Peak Shape:

-

Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low enough to fully protonate the piperazine nitrogens. A pH of 2.5-3.0, achieved using formic acid or phosphoric acid, is recommended. This ensures the molecule carries a positive charge and minimizes interactions with silanols.

-

Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to block most of the active silanol groups. Using an older or lower-quality column can lead to tailing.

-

Add a Competing Base: If lowering the pH is not sufficient or desirable, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape. However, this can suppress ionization in MS analysis and is often a last resort.

-

Check for Column Overload: Injecting too much sample can cause peak fronting or tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting the compound to acid, base, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active substance.

Table 1: Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Time | Notes |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours | Neutralize with an equivalent amount of NaOH before injection. |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 - 24 hours | Neutralize with an equivalent amount of HCl before injection. |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Protect from light. Quench reaction if necessary before analysis. |

| Thermal | 80 °C (in oven) | 72 hours | Test both solid state and solution. | |

| Photolytic | ICH Option 2 | Ambient | As per ICH Q1B | Expose solid and solution to >1.2 million lux hours and >200 W·h/m² of UV-A light. |

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

-

Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). For thermal and photolytic studies, use the stock solution as is or weigh the solid material into a suitable container.

-

Control Sample: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of the diluent (e.g., water) and store it at 4 °C protected from light.

-

Incubation: Place the stressed samples under the conditions specified in Table 1.

-

Time Point Sampling: At each time point, withdraw an aliquot of the sample.

-

Quenching/Neutralization: For acid and base samples, neutralize them to approximately pH 7. For oxidative samples, dilution may be sufficient to stop the reaction.

-

Analysis: Analyze the control and stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Recommended HPLC-UV Stability-Indicating Method

Table 2: HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and peak shape for basic compounds over a wide pH range. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Protonates the analyte for sharp peaks and provides good MS compatibility. |

| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B | A shallow initial gradient helps resolve polar degradants, while the ramp resolves non-polar ones. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp | 35 °C | Ensures consistent retention times and reduces viscosity. |

| Injection Volume | 10 µL | Balances sensitivity with the risk of column overload. |

| Detection | PDA at 254 nm, with spectral scan from 200-400 nm | 254 nm provides good response. Full scan is essential for peak purity assessment. |

Diagram: HPLC Analytical Workflow

Common impurities found in 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid

Welcome to the technical support center for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis and analysis of this compound. The information provided is based on established principles of organic chemistry and analytical science to ensure technical accuracy and practical utility.

I. Introduction to the Synthesis and Potential Impurities

The proposed synthesis involves the displacement of one of the chlorine atoms on the 2,4-dichlorobenzoic acid ring by the secondary amine of N-methylpiperazine. The regioselectivity of this reaction is a critical factor, as substitution can potentially occur at either the C2 or C4 position. The electron-withdrawing nature of the carboxylic acid and the second chlorine atom activates the ring towards nucleophilic attack.

Based on this proposed synthesis, a number of process-related impurities can be anticipated. Understanding the origin and chemical nature of these impurities is the first step in effective troubleshooting and quality control.

II. Visualizing the Synthetic Pathway and Impurity Formation

To provide a clear visual representation of the proposed synthesis and the formation of key impurities, the following reaction scheme is presented.

Caption: Proposed synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid and formation of major process-related impurities.

III. Common Impurities: A Summary

The following table summarizes the most probable impurities that may be encountered during the synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid.

| Impurity Name | Structure | Origin | Typical Analytical Behavior |

| 2,4-Dichlorobenzoic Acid |  | Unreacted starting material | In reversed-phase HPLC, it will likely have a different retention time than the product and other impurities. It can be readily identified by LC-MS by its characteristic mass and isotopic pattern for two chlorine atoms. |

| N-Methylpiperazine |  | Unreacted starting material | As a basic and polar compound, it will have a short retention time in reversed-phase HPLC. It is easily detectable by mass spectrometry. |

| 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid |  | Regioisomeric by-product | This impurity will have the same mass as the desired product, making it indistinguishable by mass spectrometry alone. Chromatographic separation is essential for its detection and quantification. Its retention time in reversed-phase HPLC will likely be similar to the product, requiring an optimized method for resolution. |

| 2,4-bis(4-methyl-1-piperazinyl)benzoic acid |  | Di-substituted by-product | This impurity will have a higher molecular weight than the product. Due to the presence of two basic piperazine moieties, it will be more polar and likely have a shorter retention time in reversed-phase HPLC compared to the monosubstituted products. |

IV. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My reaction is complete, but I see two major peaks with the same mass in my LC-MS analysis. What could be the issue?

A1: This is a classic indication of the formation of regioisomers. In the synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid from 2,4-dichlorobenzoic acid, nucleophilic attack by N-methylpiperazine can occur at either the C2 or C4 position, leading to the formation of the desired product and the regioisomeric impurity, 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting the presence of regioisomers.

Detailed Steps:

-

Optimize Chromatography: Develop a high-resolution HPLC method to achieve baseline separation of the two isomers. This may involve screening different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., acetonitrile/methanol gradients), and pH.

-

Structural Elucidation: Isolate each isomer (e.g., by preparative HPLC) and perform 2D NMR experiments, such as NOESY or ROESY. The spatial proximity between the protons of the N-methylpiperazine group and the aromatic protons will differ for the two isomers, allowing for unambiguous structural assignment.

-

Reaction Optimization: To minimize the formation of the undesired regioisomer, you can explore modifying the reaction conditions. Factors such as temperature, solvent polarity, and the nature of the base can influence the regioselectivity of nucleophilic aromatic substitution reactions.

Q2: My final product purity is low, and I observe a significant peak with a higher mass than my product in the LC-MS.

A2: This suggests the formation of a di-substituted by-product, likely 2,4-bis(4-methyl-1-piperazinyl)benzoic acid. This occurs when a second molecule of N-methylpiperazine displaces the remaining chlorine atom on the aromatic ring.

Causality and Prevention:

-

Stoichiometry: Using a large excess of N-methylpiperazine can favor the di-substitution reaction. Carefully control the stoichiometry of the reactants. A slight excess of N-methylpiperazine (e.g., 1.1-1.5 equivalents) is often sufficient to drive the reaction to completion without excessive formation of the di-substituted product.

-

Reaction Time and Temperature: Prolonged reaction times and high temperatures can also promote the second substitution. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed and before significant amounts of the di-substituted product are formed.

Purification Strategy:

The di-substituted product is generally more polar than the mono-substituted product due to the presence of two basic piperazine groups. This difference in polarity can be exploited for purification by:

-

Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine) can effectively separate the product from the more polar di-substituted impurity.

-

Acid-Base Extraction: The difference in basicity might allow for selective extraction, although this can be challenging if the pKa values are close.

Q3: I have a persistent impurity with a lower retention time than my product that does not correspond to the starting materials or the di-substituted product. What could it be?

A3: This could be a degradation product. Benzoic acid derivatives can undergo decarboxylation under harsh thermal conditions, although this is less likely under typical SNAr conditions. Another possibility is a reaction with residual reagents or solvent impurities.

Investigative Protocol:

-

Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of the impurity. This can provide valuable clues about its structure.

-

Forced Degradation Studies: To understand the stability of your product, perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). This will help in identifying potential degradation pathways and products.

-

Review Reagent and Solvent Quality: Ensure the purity of your starting materials and solvents. Impurities in these can sometimes lead to unexpected side reactions.

V. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis to minimize impurity formation?

A1: The most critical parameters are:

-

Stoichiometry of Reactants: Precise control over the molar ratio of 2,4-dichlorobenzoic acid to N-methylpiperazine is crucial to prevent the formation of the di-substituted impurity.

-

Reaction Temperature: Temperature can influence both the reaction rate and the regioselectivity. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.

-

Reaction Time: Over-running the reaction can lead to an increase in by-products. Regular monitoring is key to stopping the reaction at the optimal point.

Q2: What is the best analytical technique to monitor the reaction and assess the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for both reaction monitoring and final purity assessment. For impurity identification, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[1] This allows for the simultaneous determination of retention times and mass-to-charge ratios of the components in a mixture.

Q3: How can I confirm the identity of the desired product, 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, versus its regioisomer?

A3: As mentioned in the troubleshooting guide, since these isomers have the same mass, mass spectrometry alone is insufficient. The definitive method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can establish through-space correlations between the protons on the piperazine ring and the aromatic protons, which will be different for the two isomers.

Q4: Are there any specific safety precautions I should take when working with the starting materials?

A4: Yes. 2,4-Dichlorobenzoic acid is a corrosive solid and can cause skin and eye irritation. N-Methylpiperazine is a flammable liquid and is also corrosive and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for both compounds before starting any experimental work.

VI. Experimental Protocols

Protocol 1: Generic HPLC Method for Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Note: This is a starting point and may require optimization for baseline separation of all potential impurities.

Protocol 2: Sample Preparation for LC-MS Analysis

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the LC-MS system.

VII. References

-

Nucleophilic Aromatic Substitution: For a general understanding of the reaction mechanism, refer to standard organic chemistry textbooks or online resources such as Chemistry LibreTexts.

-

Title: Nucleophilic Aromatic Substitution

-

Source: Chemistry LibreTexts

-

URL:[Link]

-

-

Analysis of Piperazine Derivatives: For insights into the analytical challenges and methods for piperazine-containing compounds, this article on the analysis of designer drugs can be useful.

-

Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs

-

Source: PMC - PubMed Central

-

URL:[Link]

-

-

HPLC Methods for Benzoic Acid Derivatives: For developing an HPLC method, reviewing applications for similar compounds can be beneficial.

-

Title: HPLC Methods for analysis of Benzoic acid